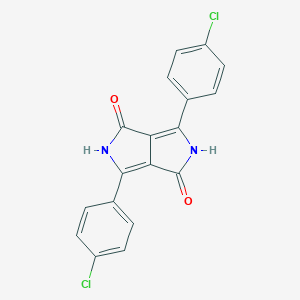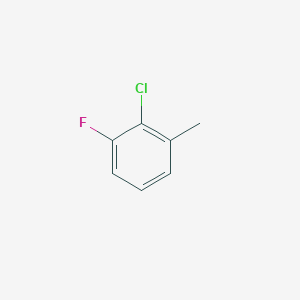
2-Chloro-3-fluorotoluene
Descripción general
Descripción
Synthesis Analysis
The synthesis of related chloro-fluorotoluene compounds involves various chemical reactions, including Ullmann coupling and Schiemann reactions. For example, 4-Fluoro-3-phenoxytoluene was synthesized through the Ullmann coupling reaction of 3-bromo-4-fluorotoluene and phenol, showcasing the complexity and versatility of approaches to synthesizing chloro-fluorotoluene derivatives (Zhao Wenxian et al., 2004).
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-fluorotoluene and similar compounds has been examined using various spectroscopic and quantum chemical methods. Studies on compounds like 2-chloro-4-fluorotoluene have revealed detailed insights into the internal rotation of the methyl group and hyperfine effects due to chlorine nuclear quadrupole moment coupling, elucidating the complex dynamics within the molecule's structure (K. Nair et al., 2020).
Aplicaciones Científicas De Investigación
It’s important to note that the use of “2-Chloro-3-fluorotoluene” in scientific research would likely involve various safety precautions due to its chemical properties . For example, it has a flash point of 92-94°C/86mm and a melting point of 48°C .
-
Organic Synthesis
- Summary: Aromatic halides like “2-Chloro-3-fluorotoluene” are often used as intermediates in the synthesis of other organic compounds .
- Method: The specific method of application would depend on the target compound being synthesized. Generally, this involves reaction conditions that facilitate the substitution or addition of other groups at the halide position .
-
Generation of Tolyl Cations
- Summary: Compounds like “3-Fluorotoluene” have been used in the generation of tolyl cations by chemical ionization in mass spectrometry .
- Method: This typically involves the ionization of the compound under specific conditions within a mass spectrometer .
- Results: The result is the generation of tolyl cations, which can be detected and analyzed using mass spectrometry .
-
Selective Synthesis of Fluorobenzaldehyde
- Summary: “3-Fluorotoluene” has been used in gas phase selective synthesis of 3-fluorobenzaldehyde .
- Method: This likely involves the oxidation of “3-Fluorotoluene” under specific conditions to selectively produce 3-fluorobenzaldehyde .
- Results: The result is the selective synthesis of 3-fluorobenzaldehyde, a compound that may have further uses in organic synthesis .
Safety And Hazards
2-Chloro-3-fluorotoluene is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Safety precautions include avoiding contact with skin, eyes, and clothing, avoiding inhalation of vapors or spray mist, and handling in accordance with good industrial hygiene and safety practice .
Propiedades
IUPAC Name |
2-chloro-1-fluoro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCFYJSLWLBAND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557707 | |
| Record name | 2-Chloro-1-fluoro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-fluorotoluene | |
CAS RN |
116850-28-3 | |
| Record name | 2-Chloro-1-fluoro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

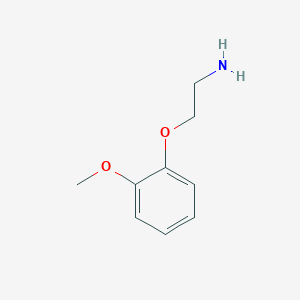
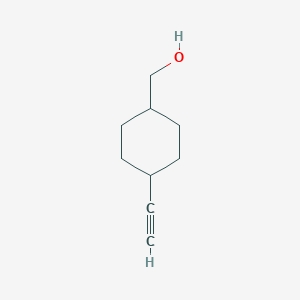
![3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde](/img/structure/B47023.png)

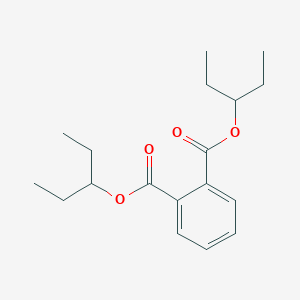
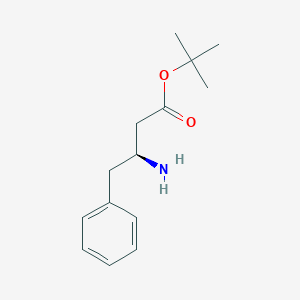
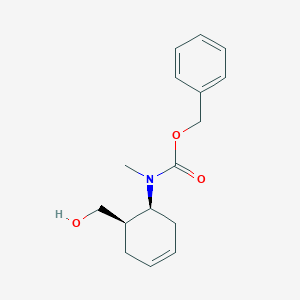
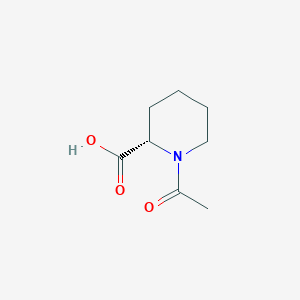
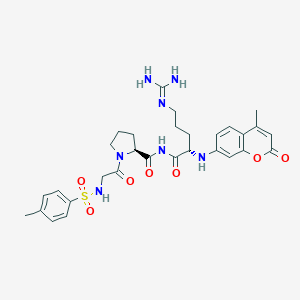
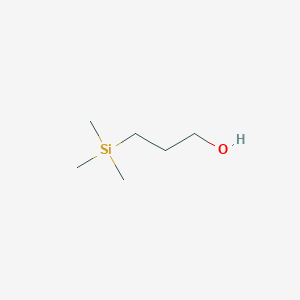
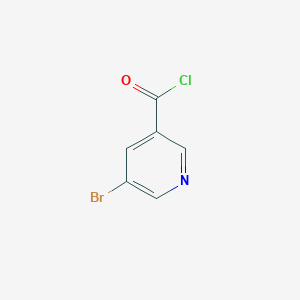
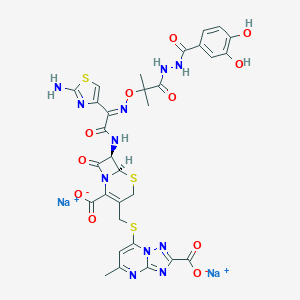
![3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI)](/img/structure/B47048.png)
